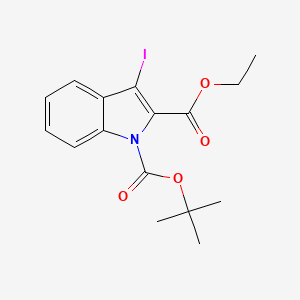
1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
Vue d'ensemble
Description
1-(4-Ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, often referred to as EPEI, is an aromatic heterocyclic compound with a wide range of applications in the scientific and medical fields. EPEI is used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects.
Mécanisme D'action
EPEI is believed to act as an agonist at the μ-opioid receptor, which is responsible for the regulation of pain, reward, and addiction. It is also believed to act as an agonist at the 5-HT3 receptor, which is responsible for the regulation of serotoninergic transmission.
Effets Biochimiques Et Physiologiques
EPEI has been shown to have a number of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, as well as anti-nociceptive effects. It has also been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
EPEI has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively easy to synthesize, and can be used as a starting material in the synthesis of various compounds. However, it is important to note that EPEI is highly toxic and should be handled with caution.
Orientations Futures
There are a number of potential future directions for the use of EPEI. One potential application is in the development of drugs for the treatment of pain, anxiety, and depression. Another potential application is in the development of drugs for the treatment of addiction. Additionally, EPEI could be used in the development of pesticides and dyes. Finally, further research could be conducted to better understand the biochemical and physiological effects of EPEI.
Applications De Recherche Scientifique
EPEI has many applications in the scientific and medical fields. It is used as a starting material in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used in the study of its biochemical and physiological effects, as well as in the study of its mechanism of action.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-10-4-6-11(7-5-10)13(2,16)12-14-8-9-15-12/h4-9,16H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBDXXRQJJEYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1446090.png)

![4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1446093.png)






